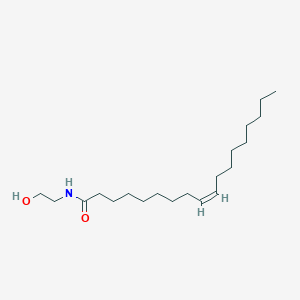

Oleoylethanolamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Endogenous Lipid Mediator:

N-Oleoylethanolamine, also known as oleoylethanolamide (OEA), is a naturally occurring fatty acid ethanolamide []. It is synthesized in various tissues, including the small intestine, adipose tissue, neurons, and astrocytes []. OEA functions as an endogenous lipid mediator, meaning it's a signaling molecule produced within the body that regulates various biological processes [].

Role in Food Intake and Body Weight:

One of the most studied roles of OEA is its involvement in regulating food intake and body weight. Studies have shown that OEA acts as an agonist for the peroxisome proliferator-activated receptor alpha (PPAR-α) [, ]. PPAR-α is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. OEA binding to PPAR-α leads to increased satiety (feeling full) and decreased food intake, ultimately promoting weight management [, ].

Additional Research Areas:

Beyond its role in regulating food intake and body weight, OEA is being investigated for its potential involvement in various other physiological processes. These include:

- Inflammation: OEA exhibits anti-inflammatory properties and has been shown to modulate immune responses [].

- Pain perception: OEA may play a role in pain modulation by interacting with the endocannabinoid system [].

- Neurological function: OEA is present in the nervous system and may be involved in learning, memory, and neuroprotection [].

N-Oleoylethanolamine, also known as oleoylethanolamide, is a member of the N-acylethanolamine family, which are lipid mediators characterized by an acyl group linked to the nitrogen atom of ethanolamine. This compound has garnered significant interest due to its role in various biological processes, particularly in the regulation of appetite and energy homeostasis. Structurally, it consists of a long-chain fatty acid (oleic acid) attached to ethanolamine, with the chemical formula and a molecular weight of approximately 325.53 g/mol .

- OEA is believed to activate peroxisome proliferator-activated receptor alpha (PPAR-α) []. PPAR-α plays a role in regulating fat metabolism and energy expenditure [].

- OEA may also interact with other receptors, including GPR119, influencing appetite and gut hormone secretion [].

- More research is needed to fully understand the mechanism of OEA's action.

- No significant safety concerns regarding OEA have been reported in scientific literature. However, as with any compound, caution is advised when handling it in a laboratory setting.

N-Oleoylethanolamine is synthesized from phosphatidylethanolamine through a two-step enzymatic process. Initially, an N-acyl transferase catalyzes the transfer of an oleoyl group from phosphatidylcholine to ethanolamine, forming N-acylphosphatidylethanolamine. This intermediate is then hydrolyzed by N-acyl phosphatidylethanolamine-specific phospholipase D to yield N-oleoylethanolamine and phosphatidic acid .

In addition to its synthesis, N-oleoylethanolamine can undergo various

N-Oleoylethanolamine exhibits several biological activities that influence physiological processes. It acts primarily as an agonist for peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in lipid metabolism and energy balance. This action promotes lipolysis and has implications for weight management and metabolic health .

Moreover, N-oleoylethanolamine has been shown to inhibit ceramidase activity, thereby blocking the sphingolipid signaling pathway. This inhibition affects intracellular calcium concentrations and may contribute to its anti-inflammatory properties . Notably, while structurally similar to anandamide (an endocannabinoid), N-oleoylethanolamine does not activate cannabinoid receptors but instead interacts with G protein-coupled receptors such as GPR119 .

The synthesis of N-oleoylethanolamine can be achieved through several methods:

- Enzymatic Synthesis: Utilizing lipases or N-acyltransferases to facilitate the acylation of ethanolamine with oleic acid or oleoyl derivatives.

- Chemical Synthesis: Involves direct reaction between oleic acid derivatives and ethanolamine under controlled conditions.

- Extraction from Biological Sources: Isolation from tissues where it naturally occurs, although this method may be less efficient than synthetic approaches.

Recent advancements have optimized these synthesis routes for better yield and purity, making it feasible for large-scale production .

N-Oleoylethanolamine has several applications across various fields:

- Pharmaceuticals: Investigated for its potential in treating obesity and metabolic disorders due to its appetite-regulating properties.

- Nutraceuticals: Used in dietary supplements aimed at weight management and enhancing metabolic health.

- Research: A subject of studies focusing on lipid signaling pathways and their implications in diseases such as diabetes and cardiovascular conditions.

Research indicates that N-oleoylethanolamine interacts with multiple biological pathways:

- PPAR-α Activation: Enhances fatty acid oxidation and reduces lipid accumulation.

- GPR119 Agonism: Suggests potential roles in glucose homeostasis and insulin sensitivity.

- Sphingolipid Pathway Modulation: Influences inflammatory responses by inhibiting ceramidase activity.

These interactions highlight its multifaceted role in metabolism and inflammation .

N-Oleoylethanolamine shares structural similarities with other compounds in the N-acylethanolamines family. Here are some notable comparisons:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| N-Palmitoylethanolamine | Similar backbone | Anti-inflammatory | Stronger effects on pain relief |

| N-Stearoylethanolamine | Similar backbone | Anti-inflammatory | Longer chain fatty acid |

| N-Arachidonoylethanolamine | Similar backbone | Endocannabinoid activity | Activates cannabinoid receptors |

| N-Linoleoylethanolamine | Similar backbone | Lipid signaling | Polyunsaturated fatty acid |

N-Oleoylethanolamine is unique due to its specific action on PPAR-α without activating cannabinoid receptors, distinguishing it from other members of the family that may interact with these pathways differently .

The endogenous production and breakdown of n-oleoylethanolamine are orchestrated by a series of tightly regulated enzymatic reactions. These pathways not only determine the local and systemic concentrations of n-oleoylethanolamine but also underpin its physiological functions in energy balance, lipid metabolism, and cellular signaling. The biosynthetic sequence involves the coordinated action of N-acyltransferase enzymes and N-acylphosphatidylethanolamine-specific phospholipase D, while its catabolism is mediated by fatty acid amide hydrolase, N-acylethanolamine acid amidase, and, to a lesser extent, ceramidase. The regulation of these enzymes by dietary fats and bile acids adds another layer of complexity, integrating metabolic cues from nutrient intake and gastrointestinal signaling.

Overview of n-Oleoylethanolamine Metabolism

n-Oleoylethanolamine is synthesized from membrane glycerophospholipids through a two-step enzymatic process. The initial step involves the transfer of an oleoyl group to phosphatidylethanolamine, forming N-oleoylphosphatidylethanolamine. This intermediate is then hydrolyzed to release n-oleoylethanolamine. The degradation of n-oleoylethanolamine is primarily accomplished by hydrolytic enzymes that cleave its amide bond, yielding oleic acid and ethanolamine. The balance between these synthetic and degradative processes determines the tissue-specific and systemic levels of n-oleoylethanolamine, which are further modulated by nutritional and hormonal factors.

Enzymatic Synthesis: N-Acyltransferase and N-Acylphosphatidylethanolamine-Specific Phospholipase D

The biosynthesis of n-oleoylethanolamine is initiated by the action of N-acyltransferase enzymes, which catalyze the transfer of an oleoyl group from a donor phospholipid to phosphatidylethanolamine, forming N-oleoylphosphatidylethanolamine. This reaction is followed by the hydrolytic cleavage of the amide bond by N-acylphosphatidylethanolamine-specific phospholipase D, releasing free n-oleoylethanolamine.

N-Acyltransferase-Mediated Formation of N-Oleoylphosphatidylethanolamine

The first step in the biosynthetic pathway involves the enzymatic activity of N-acyltransferase, which transfers an oleoyl group from the sn-1 position of a donor glycerophospholipid, typically phosphatidylcholine, to the amino group of phosphatidylethanolamine. This reaction yields N-oleoylphosphatidylethanolamine, the direct precursor of n-oleoylethanolamine. Recent studies have identified members of the HRAS-like suppressor tumor family, now renamed as phospholipase A/acyltransferase 1-5, as possessing N-acyltransferase activity. Experimental evidence demonstrates that overexpression of these enzymes in mammalian cells significantly increases the production of N-acylphosphatidylethanolamines, including N-oleoylphosphatidylethanolamine, and their downstream N-acylethanolamines [2].

The activity of N-acyltransferase is modulated by various physiological stimuli. For instance, cold exposure has been shown to enhance N-acyltransferase activity in white adipose tissue, leading to increased synthesis of n-oleoylethanolamine. This effect is mediated by the sympathetic nervous system, as evidenced by the reversal of the response following treatment with beta-adrenergic antagonists [3]. These findings underscore the dynamic regulation of N-acyltransferase in response to environmental and metabolic cues.

Hydrolysis by N-Acylphosphatidylethanolamine-Specific Phospholipase D

The second step in the biosynthetic pathway is catalyzed by N-acylphosphatidylethanolamine-specific phospholipase D, an enzyme that cleaves the phosphodiester bond of N-oleoylphosphatidylethanolamine to release free n-oleoylethanolamine [1] [4]. This enzyme is a membrane-associated homodimer with a metallo beta-lactamase fold, featuring a hydrophobic cavity that accommodates the substrate and a binuclear zinc center that facilitates catalysis. Structural studies have revealed that bile acids bind to specific pockets within the enzyme, enhancing dimer assembly and catalytic activity, thereby linking bile acid signaling to the regulation of n-oleoylethanolamine biosynthesis [1].

N-acylphosphatidylethanolamine-specific phospholipase D is widely expressed in mammalian tissues and plays a pivotal role in the generation of bioactive N-acylethanolamines. Genetic deletion or pharmacological inhibition of this enzyme leads to the accumulation of N-acylphosphatidylethanolamines and a concomitant reduction in n-oleoylethanolamine levels, highlighting its essential role in the pathway [4].

Table 1. Enzymatic Steps in n-Oleoylethanolamine Biosynthesis

| Step | Enzyme | Substrate | Product | Regulatory Factors |

|---|---|---|---|---|

| 1 | N-acyltransferase (PLA/AT family) | Phosphatidylcholine + Phosphatidylethanolamine | N-oleoylphosphatidylethanolamine | Sympathetic activity, cold exposure |

| 2 | N-acylphosphatidylethanolamine-specific phospholipase D | N-oleoylphosphatidylethanolamine | n-Oleoylethanolamine | Bile acids, dimer assembly |

Cellular and Tissue Distribution

The enzymes involved in n-oleoylethanolamine biosynthesis are differentially expressed across tissues. High levels of N-acyltransferase and N-acylphosphatidylethanolamine-specific phospholipase D are found in the gastrointestinal tract, particularly in the proximal intestine, where dietary fat intake stimulates n-oleoylethanolamine production [5]. Adipose tissue, liver, and brain also express these enzymes, albeit at varying levels, reflecting the diverse physiological roles of n-oleoylethanolamine in energy homeostasis and neural signaling.

Metabolic Regulation by Bile Acids and Dietary Fats

The synthesis and turnover of n-oleoylethanolamine are subject to complex regulatory mechanisms that integrate signals from dietary intake and bile acid signaling. These factors modulate the activity of the biosynthetic enzymes, thereby influencing the local and systemic concentrations of n-oleoylethanolamine.

Dietary Fat-Induced Regulation

Dietary fats, particularly those rich in oleic acid, are potent stimulators of n-oleoylethanolamine synthesis. Upon ingestion of fat-containing meals, enterocytes in the proximal intestine sense the presence of oleic acid via the membrane protein CD36. This interaction triggers the activation of the biosynthetic pathway, leading to increased production of n-oleoylethanolamine through both N-acylphosphatidylethanolamine-specific phospholipase D-dependent and independent mechanisms [5] [7]. The resulting elevation in n-oleoylethanolamine levels contributes to the regulation of satiety and energy balance.

Experimental studies have demonstrated that high-fat feeding can disrupt the normal synthesis of n-oleoylethanolamine, potentially contributing to dysregulation of energy homeostasis and the development of obesity [5]. Conversely, cold exposure has been shown to stimulate n-oleoylethanolamine production in white adipose tissue, highlighting the sensitivity of the biosynthetic pathway to environmental and metabolic stimuli [3].

Table 2. Effects of Dietary and Environmental Factors on n-Oleoylethanolamine Synthesis

| Factor | Mechanism | Effect on n-Oleoylethanolamine Levels | Reference |

|---|---|---|---|

| Dietary oleic acid | Activation of CD36, stimulation of biosynthetic enzymes | Increase | [5] [7] |

| High-fat diet | Disruption of biosynthetic pathway | Decrease | [5] |

| Cold exposure | Sympathetic activation, increased N-acyltransferase activity | Increase (in adipose tissue) | [3] |

Bile Acid-Mediated Regulation

Bile acids, in addition to their classical roles in lipid digestion and absorption, serve as signaling molecules that modulate the activity of N-acylphosphatidylethanolamine-specific phospholipase D. Structural studies have shown that bile acids bind with high affinity to specific pockets within the enzyme, promoting dimer assembly and enhancing catalytic activity [1]. This interaction facilitates the crosstalk between bile acid signaling and lipid amide metabolism, integrating nutrient-derived signals with the regulation of n-oleoylethanolamine synthesis.

The physiological significance of bile acid-mediated regulation is underscored by the observation that alterations in bile acid composition or signaling can impact n-oleoylethanolamine levels, with potential consequences for energy balance and metabolic health.

Degradation Mechanisms: Fatty Acid Amide Hydrolase, N-Acylethanolamine Acid Amidase, and Ceramidase Inhibition

The catabolism of n-oleoylethanolamine is primarily mediated by hydrolytic enzymes that cleave its amide bond, yielding oleic acid and ethanolamine. The principal enzymes involved in this process are fatty acid amide hydrolase, N-acylethanolamine acid amidase, and, under certain conditions, ceramidase. The activity of these enzymes is subject to regulation by metabolic and pharmacological factors, which can influence the turnover and biological activity of n-oleoylethanolamine.

Fatty Acid Amide Hydrolase-Mediated Degradation

Fatty acid amide hydrolase is an integral membrane protein that catalyzes the hydrolysis of n-oleoylethanolamine to oleic acid and ethanolamine, thereby terminating its signaling functions [6]. This enzyme is widely expressed in the central nervous system and peripheral tissues, where it plays a critical role in regulating the levels of N-acylethanolamines.

The activity of fatty acid amide hydrolase is tightly regulated, and its inhibition leads to the accumulation of n-oleoylethanolamine and related compounds. Genetic or pharmacological blockade of fatty acid amide hydrolase has been shown to enhance the biological effects of n-oleoylethanolamine, underscoring the enzyme's central role in its catabolism.

Table 3. Enzymatic Degradation of n-Oleoylethanolamine

| Enzyme | Substrate | Product | Tissue Distribution | Regulatory Factors |

|---|---|---|---|---|

| Fatty acid amide hydrolase | n-Oleoylethanolamine | Oleic acid + Ethanolamine | CNS, peripheral tissues | Activity-dependent, pharmacological inhibitors |

| N-acylethanolamine acid amidase | n-Oleoylethanolamine | Oleic acid + Ethanolamine | Lysosomes, immune cells | Inhibitors, inflammation |

| Ceramidase | Ceramides, minor for n-Oleoylethanolamine | Sphingosine + Fatty acid | Liver, other tissues | Inhibition by n-Oleoylethanolamine |

N-Acylethanolamine Acid Amidase-Mediated Degradation

N-acylethanolamine acid amidase is a lysosomal cysteine hydrolase that also contributes to the hydrolysis of n-oleoylethanolamine [8]. This enzyme is particularly active in immune cells and has been implicated in the regulation of inflammatory responses. Inhibition of N-acylethanolamine acid amidase leads to increased levels of n-oleoylethanolamine and related N-acylethanolamines, with potential anti-inflammatory effects. Recent advances have led to the development of selective, non-covalent inhibitors of N-acylethanolamine acid amidase, which have demonstrated efficacy in preclinical models of neuroinflammation [8].

Ceramidase Inhibition by n-Oleoylethanolamine

In addition to its degradation by fatty acid amide hydrolase and N-acylethanolamine acid amidase, n-oleoylethanolamine has been shown to inhibit the activity of ceramidase, an enzyme responsible for the hydrolysis of ceramides to sphingosine and fatty acids [7]. This inhibitory effect leads to alterations in sphingolipid metabolism, with significant consequences for hepatic lipid homeostasis and adipogenesis. Experimental studies have demonstrated that administration of n-oleoylethanolamine results in decreased ceramidase activity, increased levels of ceramide and sphingomyelin, and reduced hepatic triacylglycerol content. These findings suggest a link between n-oleoylethanolamine-mediated inhibition of ceramidase and the regulation of lipid metabolism [7].

Table 4. Effects of n-Oleoylethanolamine on Ceramidase Activity and Hepatic Lipid Composition

| Parameter | Control | n-Oleoylethanolamine Treatment | Reference |

|---|---|---|---|

| Ceramidase activity | Baseline | Decreased | [7] |

| Hepatic triacylglycerol | Baseline | Decreased | [7] |

| Sphingomyelin | Baseline | Increased | [7] |

| Ceramide (24:0) | Baseline | Increased | [7] |

| Dihydroceramide | Baseline | Increased | [7] |

| Glucosylceramide | Baseline | Decreased | [7] |

Detailed Research Findings

A growing body of research has elucidated the molecular mechanisms and physiological significance of the enzymes involved in n-oleoylethanolamine metabolism. Key findings from recent studies are summarized below, with a focus on the biochemical pathways and regulatory factors.

N-Acyltransferase and N-Acylphosphatidylethanolamine-Specific Phospholipase D

Research using mammalian cell models has demonstrated that overexpression of phospholipase A/acyltransferase family members significantly increases the synthesis of N-acylphosphatidylethanolamines and their downstream N-acylethanolamines, including n-oleoylethanolamine [2]. Liquid chromatography-tandem mass spectrometry analyses have confirmed the accumulation of these intermediates and products, providing direct evidence of the enzymatic activities involved.

Structural studies of N-acylphosphatidylethanolamine-specific phospholipase D have revealed the presence of a hydrophobic substrate-binding cavity and a binuclear zinc center that catalyzes the hydrolysis of N-acylphosphatidylethanolamines [1]. The binding of bile acids to the enzyme enhances its catalytic efficiency, establishing a mechanistic link between bile acid signaling and n-oleoylethanolamine synthesis.

Regulation by Dietary Fats and Bile Acids

Experimental studies in rodents have shown that dietary intake of oleic acid-rich fats stimulates the production of n-oleoylethanolamine in the proximal intestine, mediated by the activation of CD36 and the biosynthetic enzymes [5] [7]. Cold exposure has been identified as a physiological stimulus that increases n-oleoylethanolamine synthesis in white adipose tissue via sympathetic nervous system activation and upregulation of N-acyltransferase activity [3]. The effects of bile acids on N-acylphosphatidylethanolamine-specific phospholipase D have been confirmed by structural and functional analyses, demonstrating enhanced dimer assembly and catalytic activity in the presence of bile acids [1].

Degradation Pathways and Enzyme Inhibition

Fatty acid amide hydrolase has been established as the principal enzyme responsible for the hydrolysis of n-oleoylethanolamine, with genetic or pharmacological inhibition resulting in elevated tissue levels of the compound [6]. N-acylethanolamine acid amidase also contributes to n-oleoylethanolamine degradation, particularly in immune cells, and its inhibition has been shown to exert anti-inflammatory effects in preclinical models [8]. n-Oleoylethanolamine itself has been reported to inhibit ceramidase activity, leading to alterations in hepatic sphingolipid composition and reduced triacylglycerol synthesis [7].

Molecular Binding and Transcriptional Mechanisms

n-Oleoylethanolamine demonstrates high-affinity binding to the peroxisome proliferator-activated receptor alpha ligand-binding domain, exhibiting binding potency similar to the established peroxisome proliferator-activated receptor alpha agonist fenofibrate [1]. In cell-free binding assays, n-oleoylethanolamine competes effectively for the peroxisome proliferator-activated receptor alpha ligand-binding domain, confirming its role as a bona fide peroxisome proliferator-activated receptor alpha ligand [1]. However, functional analysis reveals that n-oleoylethanolamine acts as a partial agonist, displaying reduced efficacy compared to fenofibrate in peroxisome proliferator-activated receptor alpha reporter gene assays [1].

The transcriptional regulation mediated by n-oleoylethanolamine involves the formation of peroxisome proliferator-activated receptor alpha-retinoid X receptor alpha heterodimers that bind to peroxisome proliferator response elements within target gene promoters [2]. This mechanism enables n-oleoylethanolamine to directly regulate the expression of multiple genes involved in fatty acid metabolism, including acyl-coenzyme A oxidase, carnitine palmitoyltransferase I, and mitochondrial hydroxymethylglutaryl-coenzyme A synthase [3]. The compound specifically upregulates genes encoding proteins involved in mitochondrial beta-oxidation, peroxisomal fatty acid oxidation, and ketogenesis [4].

Lipid Metabolism Gene Expression Profile

Comprehensive gene expression analysis demonstrates that n-oleoylethanolamine treatment significantly modulates the transcription of peroxisome proliferator-activated receptor alpha target genes in the small intestine. The compound initiates transcription of proteins involved in lipid catabolism while simultaneously repressing inducible nitric oxide synthase, an enzyme potentially contributing to feeding stimulation [2]. Specifically, n-oleoylethanolamine enhances expression of fatty acid translocase, liver fatty acid-binding protein, and uncoupling protein-2 [5]. These transcriptional changes collectively promote fatty acid uptake, oxidation, and energy expenditure.

The molecular mechanism underlying these effects involves the cyclic adenosine monophosphate-protein kinase A pathway activation by oleic acid, which leads to sirtuin 1 phosphorylation at serine-434 and elevation of its catalytic deacetylase activity [6]. This activated sirtuin 1 subsequently deacetylates peroxisome proliferator-activated receptor gamma coactivator 1-alpha, rendering it hyperactive and capable of enhancing peroxisome proliferator-activated receptor alpha-mediated transcription [6].

Table 1: Peroxisome Proliferator-Activated Receptor Alpha-Mediated Gene Expression by n-Oleoylethanolamine

| Gene Category | Target Genes | Function | Expression Change |

|---|---|---|---|

| Mitochondrial β-oxidation | CPT1β, MCAD, ACO | Fatty acid oxidation | Significantly increased |

| Transcriptional regulators | ERRα, NOR1 | Metabolic gene regulation | Upregulated |

| Fatty acid transport | CD36/FAT | Cellular fatty acid uptake | Enhanced expression |

| Peroxisomal oxidation | Acyl-CoA oxidase | Peroxisomal fatty acid metabolism | Increased |

| Ketogenesis | HMG-CoA synthase | Ketone body production | Upregulated |

In Vivo Metabolic Effects

In vivo studies using wild-type and peroxisome proliferator-activated receptor alpha-null mice demonstrate that n-oleoylethanolamine-induced metabolic effects are entirely dependent on peroxisome proliferator-activated receptor alpha expression [1]. Administration of n-oleoylethanolamine produces significant lipolysis in wild-type mice, while these effects are completely absent in peroxisome proliferator-activated receptor alpha-deficient animals [1]. Furthermore, the compound's ability to reduce body weight gain and induce satiety requires functional peroxisome proliferator-activated receptor alpha signaling [2].

The neuroprotective effects of n-oleoylethanolamine also demonstrate peroxisome proliferator-activated receptor alpha dependence. Pre-treatment with n-oleoylethanolamine reduces infarct volume following middle cerebral artery occlusion in wild-type mice but provides no protection in peroxisome proliferator-activated receptor alpha-null animals [1]. This neuroprotection correlates with increased expression of the nuclear factor kappa B-inhibitory protein IkappaB and decreased expression of the nuclear factor kappa B-regulated protein cyclooxygenase-2 [1].

G Protein-Coupled Receptor 119 Binding: Intestinal Lipid Sensing and Anorexic Effects

Receptor Expression and Cellular Localization

G protein-coupled receptor 119 exhibits high expression levels in the distal gastrointestinal tract, particularly in enteroendocrine cells of the cecum and colon [7]. This strategic anatomical distribution positions the receptor to sense lipid metabolites generated by dietary fat digestion and gut microbiota metabolism. The receptor functions as a critical component of the intestinal lipid-sensing system, detecting both dietary-derived and microbiota-produced n-oleoylethanolamine [7].

Functional studies demonstrate that n-oleoylethanolamine activates G protein-coupled receptor 119 through a gas-coupled signaling pathway, resulting in increased intracellular cyclic adenosine monophosphate levels [7]. At concentrations of 30 micromolar, n-oleoylethanolamine produces significant receptor activation, as measured by cyclic adenosine monophosphate accumulation in human embryonic kidney 293 cells expressing doxycycline-inducible human G protein-coupled receptor 119 [7].

Satiety Control and Energy Homeostasis

The activation of G protein-coupled receptor 119 by n-oleoylethanolamine plays a crucial role in meal satiety control and energy homeostasis, particularly under energy shortage conditions [7]. Studies using G protein-coupled receptor 119 knockout mice reveal that the receptor is essential for modulating post-meal intervals and satiety responses during refeeding after food deprivation [7]. Large intestinal infusion of n-oleoylethanolamine prolongs post-meal intervals and increases satiety for the first meal, demonstrating direct effects on feeding behavior [7].

The compound's anorexic effects involve both direct receptor activation and indirect mechanisms through incretin hormone secretion. G protein-coupled receptor 119 activation stimulates the release of glucagon-like peptide-1 and glucose-dependent insulinotropic peptide from enteroendocrine cells, contributing to glucose homeostasis and satiety signaling [8]. This dual mechanism enables n-oleoylethanolamine to influence both local intestinal responses and systemic metabolic regulation.

Table 2: G Protein-Coupled Receptor 119-Mediated Effects of n-Oleoylethanolamine

| Parameter | Effect | Mechanism | Tissue/Model |

|---|---|---|---|

| cAMP production | 7-fold increase | Gαs-coupled signaling | HEK293 cells |

| Post-meal intervals | Prolonged | Satiety enhancement | Mouse large intestine |

| GLP-1 secretion | Stimulated | Incretin hormone release | Enteroendocrine cells |

| Energy homeostasis | Regulated | Deficit condition response | Whole animal |

| Food intake | Reduced | Satiety induction | Behavioral studies |

Gut Microbiota Interactions

Recent findings indicate that gut microbiota play a significant role in n-oleoylethanolamine production and subsequent G protein-coupled receptor 119 activation [7]. Antibiotic treatment reduces cecal n-oleoylethanolamine levels, suggesting that intestinal bacteria contribute to the synthesis of this lipid mediator from dietary oleic acid [7]. This microbiota-dependent production provides a mechanism for dietary fat to influence host satiety and energy balance through bacterial metabolite generation.

The temporal dynamics of n-oleoylethanolamine production show that luminal levels increase within two hours after refeeding, coinciding with the period when satiety effects are most pronounced [7]. This rapid response suggests that both dietary n-oleoylethanolamine and microbiota-produced compound contribute to the immediate post-meal satiety response through G protein-coupled receptor 119 activation.

Cross-Talk with Cannabinoid Receptors (CB1/CB2)

Cannabinoid Receptor 1 Interactions

n-Oleoylethanolamine exhibits weak binding affinity for cannabinoid receptor 1, with a dissociation constant of approximately 1.1 micromolar [11]. This relatively low affinity indicates that the compound does not function as a classical cannabinoid receptor 1 agonist under physiological conditions [9]. However, tissue-specific interactions occur, particularly in thoracic aortic rings where cannabinoid receptor 1 antagonism with AM251 reduces the maximal vasorelaxant response to n-oleoylethanolamine [9].

The cannabinoid receptor 1-mediated effects appear to be linked to sensory nerve pathways, as the magnitude of inhibition by AM251 is similar to that produced by capsaicin pre-treatment [9]. This suggests that cannabinoid receptor 1 and transient receptor potential vanilloid type 1 may share common signaling pathways or that these receptors are co-localized on sensory nerve terminals. The interaction is not additive when both treatments are combined, supporting the hypothesis of a linked signaling mechanism rather than independent pathways [9].

Endocannabinoid System Integration

The cross-talk between n-oleoylethanolamine and the endocannabinoid system involves complex receptor heterodimerization and shared signaling pathways [12]. Studies demonstrate that cannabinoid receptor 1 can form heteromers with hypocretin receptor-1, which modulates the cellular localization and downstream signaling of both receptors [12]. This heterodimerization provides a mechanism for n-oleoylethanolamine to influence endocannabinoid signaling indirectly through effects on receptor trafficking and activation.

The compound's integration into the endocannabinoid system also involves metabolic regulation through peroxisome proliferator-activated receptor alpha activation. Recent evidence indicates that peroxisome proliferator-activated receptor alpha expression and function are negatively modulated by cannabinoid receptor 1 in hepatocytes [13]. The cannabinoid receptor 1-selective agonist arachidonyl-2-chloroethylamide downregulates both messenger ribonucleic acid and protein levels of peroxisome proliferator-activated receptor alpha, while cannabinoid receptor 1 antagonism produces opposite effects [13].

Table 4: Cannabinoid Receptor Cross-Talk Mechanisms

| Interaction Type | Receptor Involved | Effect | Functional Outcome |

|---|---|---|---|

| Direct binding | CB1 | Weak affinity (Ki = 1.1 μM) | Minimal classical cannabinoid activity |

| Tissue-specific | CB1 (aortic) | AM251-sensitive relaxation | Vascular smooth muscle modulation |

| Heteromerization | CB1-HcrtR1 | Altered signaling | Modified receptor trafficking |

| Metabolic regulation | CB1-PPARα | Negative modulation | Hepatic lipid metabolism control |

| System integration | Endocannabinoid | Homeostatic balance | Whole-body metabolic regulation |

Metabolic Homeostasis and Receptor Modulation

The cross-talk between n-oleoylethanolamine and cannabinoid receptors extends to whole-body metabolic homeostasis through coordinated regulation of lipid metabolism [13]. In diet-induced obese mice, treatment with the cannabinoid receptor 1 antagonist AM6545 produces robust upregulation of hepatic peroxisome proliferator-activated receptor alpha ligands, including anandamide, arachidonic acid, n-oleoylethanolamine, and n-palmitoylethanolamine [13]. This increase in endogenous peroxisome proliferator-activated receptor alpha ligands supports the correlation between cannabinoid receptor 1 blockade and increased hepatic peroxisome proliferator-activated receptor alpha activation.

The regulation involves sirtuin 1, a key modulator of hepatic peroxisome proliferator-activated receptor alpha activity, whose expression and function are controlled by cannabinoid receptor 1 [13]. Cannabinoid receptor 1 activation reduces both the expression and deacetylase activity of sirtuin 1 in hepatocytes, while cannabinoid receptor 1 antagonism reverses these effects [13]. This mechanism provides a molecular link between the endocannabinoid system and peroxisome proliferator-activated receptor alpha-mediated metabolic regulation.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (96.32%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (32.63%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (20.53%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Corrosive;Irritant

Other CAS

68511-29-5

Wikipedia

Use Classification

General Manufacturing Information

Not Known or Reasonably Ascertainable

9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)-: ACTIVE

Dates

Explore Compound Types